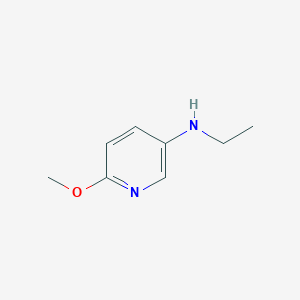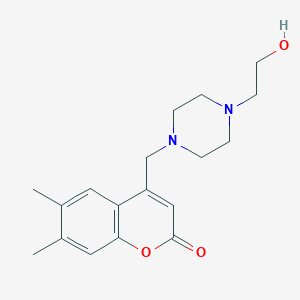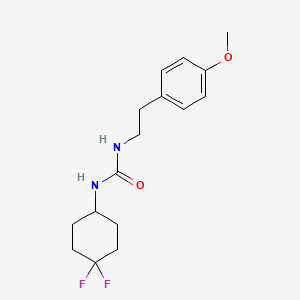
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C25H28N2O4S and a molecular weight of 452.57. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a quinoline ring, a piperidine ring, and a sulfonyl group. The quinoline ring is an aromatic nitrogen-containing heterocyclic compound that participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, it is known that quinoline derivatives can participate in a variety of chemical reactions . These include both intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Studies have explored the synthesis and biological activities of related compounds, such as ethyl piperazinyl quinolinyl chalcone derivatives and sulfonyl hydrazone compounds with piperidine derivatives. These studies indicate a focus on developing novel compounds with potential medicinal chemistry applications, including antimicrobial and anticancer activities. For example, the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction demonstrated efficient catalytic activity and potential for large-scale production, suggesting applications in drug discovery and development (Murugesan, Gengan, & Lin, 2017). Another study on microwave-assisted synthesis of new sulfonyl hydrazones showed significant antioxidant and anticholinesterase activities, pointing towards potential therapeutic applications (Karaman et al., 2016).
Anticancer Research
- Research on propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole nucleus evaluated these compounds as promising anticancer agents, highlighting the role of piperidine derivatives in developing new anticancer drugs. This research underscores the potential of incorporating piperidine and related structures in designing compounds with specific biological activities (Rehman et al., 2018).
Antibacterial and Antifungal Applications
- Several studies have synthesized and evaluated the antibacterial and antifungal activities of fluoroquinolone derivatives and other related compounds. These compounds exhibit promising antimicrobial activities against a range of pathogens, including drug-resistant strains, suggesting their potential use in developing new antimicrobial agents (Srinivasan et al., 2010). This area of research is particularly relevant for addressing the growing concern over antimicrobial resistance.
Molecular Structure and Synthesis Optimization
- The research also extends to the synthesis optimization and molecular structure elucidation of compounds with potential as broad-spectrum antibacterial agents. This includes the development of efficient synthetic methods free of chromatographic purification and suitable for large-scale synthesis, contributing to the pharmaceutical manufacturing process (Hashimoto et al., 2007).
Orientations Futures
The future directions for research on Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate and other piperidine derivatives are likely to involve further exploration of their synthesis methods and biological activities . Given the importance of piperidine derivatives in the pharmaceutical industry, there is significant potential for future research in this area .
Propriétés
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-11-13-27(14-12-19)24-21-7-5-6-8-22(21)26-16-23(24)32(29,30)20-10-9-17(2)18(3)15-20/h5-10,15-16,19H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAISGIJRCFFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde](/img/structure/B2595757.png)
![5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2595758.png)
![1-[3-(3-Phenylpropyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2595759.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2595762.png)

![3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol](/img/structure/B2595768.png)
![N-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595769.png)


![4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2595777.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2595779.png)
